L-Valine benzyl ester p-toluenesulfonate salt
CAS No.: 16652-76-9
VCID: VC21539226
Molecular Formula: C19H25NO5S
Molecular Weight: 207,27*172,20 g/mole
* For research use only. Not for human or veterinary use.

Description |
L-Valine benzyl ester p-toluenesulfonate salt is a chemical compound with the CAS number 16652-76-9. It is widely used in peptide synthesis and pharmaceutical development due to its ability to enhance solubility and bioavailability of drugs. This compound is a derivative of the amino acid valine, which is an essential amino acid for humans. ApplicationsThis compound has diverse applications across several industries:
Research FindingsResearch on L-Valine benzyl ester p-toluenesulfonate salt includes studies on enantiomeric resolution. For instance, preferential crystallization of p-toluenesulfonate valine benzyl esters has been accelerated using sonication, achieving high enantiomeric excess (e.e.) . This technique is crucial for obtaining optically pure compounds, which are essential in pharmaceutical applications. Enantiomeric Resolution Table
Storage and HandlingL-Valine benzyl ester p-toluenesulfonate salt should be stored in an inert atmosphere under -20°C to maintain its stability . It is available in high purity (≥98%) and is used in professional manufacturing, research laboratories, and industrial settings . |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 16652-76-9 | ||||||
Product Name | L-Valine benzyl ester p-toluenesulfonate salt | ||||||
Molecular Formula | C19H25NO5S | ||||||
Molecular Weight | 207,27*172,20 g/mole | ||||||
IUPAC Name | benzyl (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | ||||||
Standard InChI | InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | ||||||
Standard InChIKey | QWUQVUDPBXFOKF-MERQFXBCSA-N | ||||||
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+] | ||||||
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N | ||||||
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C(C(=O)OCC1=CC=CC=C1)[NH3+] | ||||||
Synonyms | 16652-76-9;Val-OBzlTosOH;L-Valinebenzylesterp-toluenesulfonatesalt;L-Valinebenzylester4-toluenesulfonate;L-ValineBenzylEsterP-Toluenesulfonate;H-VAL-OBZLP-TOSYLATE;C19H25NO5S;H-ValBzlos-OH;H-Val-OBzl.TosOH;H-Val-OBzl?TosOH;H-Val-OBzl??Tos;PubChem13016;SCHEMBL3071;L-Valin-benzylestertosylate;KSC179G3B;94651_ALDRICH;V2627_SIGMA;L-Valinebenzylestertosylate;94651_FLUKA;CTK0H9330;MolPort-003-939-847;QWUQVUDPBXFOKF-MERQFXBCSA-N;EINECS240-702-6;CH-647;MFCD00038908 | ||||||
PubChem Compound | 11567066 | ||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume